molecular formula C15H16ClNO3 B256032 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one

7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one

Cat. No. B256032
M. Wt: 293.74 g/mol
InChI Key: WJNHRBYTDKLWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one, also known as CPCI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields, including neuroscience and pharmacology. In

Mechanism of Action

7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one works by binding to the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting this transporter, 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one increases the levels of dopamine in the brain, leading to its potential therapeutic effects. In addition, 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one has been found to have anti-inflammatory and analgesic effects through its interactions with other cellular targets.
Biochemical and Physiological Effects:
7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one has been found to have a variety of biochemical and physiological effects. In animal studies, 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one has been shown to increase the levels of dopamine in the brain, leading to its potential therapeutic effects in psychiatric disorders. In addition, 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one has been found to have anti-inflammatory and analgesic effects, which may be due to its interactions with other cellular targets.

Advantages and Limitations for Lab Experiments

One advantage of using 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one in lab experiments is its high purity and yield, which makes it a reliable and consistent compound for research. In addition, 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one has been found to have unique properties that make it useful in a variety of research fields. However, one limitation of using 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research on 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one. One area of research is the potential therapeutic applications of 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one in psychiatric disorders such as depression and addiction. Another area of research is the development of new compounds based on the structure of 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one, which may have improved therapeutic properties. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one and its interactions with other cellular targets.

Synthesis Methods

7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one can be synthesized through a multi-step process that involves the reaction of 3,4-dihydrocoumarin with piperidine and chloroacetyl chloride. The resulting product is then purified through a series of chromatography and recrystallization steps. This synthesis method has been found to yield high purity and yield of 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one.

Scientific Research Applications

7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one has been found to have potential applications in a variety of scientific research fields. In neuroscience, 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one has been shown to be a potent and selective inhibitor of the dopamine transporter, which is a target for the treatment of psychiatric disorders such as depression and addiction. In pharmacology, 7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

7-chloro-3-(piperidin-1-ylcarbonyl)-3,4-dihydro-1H-isochromen-1-one

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

7-chloro-3-(piperidine-1-carbonyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C15H16ClNO3/c16-11-5-4-10-8-13(20-15(19)12(10)9-11)14(18)17-6-2-1-3-7-17/h4-5,9,13H,1-3,6-8H2

InChI Key

WJNHRBYTDKLWAZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2

Canonical SMILES

C1CCN(CC1)C(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2

Origin of Product

United States

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